1,5-dimethylimidazolidine-2,4-dione

Crystallography Analytical Chemistry Structural Biology

This 1,5-dimethylimidazolidine-2,4-dione (CAS 17374-27-5) is a regioisomerically pure hydantoin derivative essential for applications such as X-ray diffraction standard for polymorph screening, novel gold coordination complex studies, and antimicrobial research. Its fully resolved crystal structure, confirmed stereogeometry, and distinct unit cell parameters provide a benchmark for analytical method development. The N1,C5-dimethyl substitution pattern yields distinct reactivity and binding thermodynamics. Avoid generic substitution with 5,5-dimethylhydantoin—revalidation is scientifically invalid. High purity 98% for reliable research. Request a quote for global shipping.

Molecular Formula C5H8N2O2
Molecular Weight 128.13 g/mol
CAS No. 17374-27-5
Cat. No. B6256222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-dimethylimidazolidine-2,4-dione
CAS17374-27-5
Molecular FormulaC5H8N2O2
Molecular Weight128.13 g/mol
Structural Identifiers
SMILESCC1C(=O)NC(=O)N1C
InChIInChI=1S/C5H8N2O2/c1-3-4(8)6-5(9)7(3)2/h3H,1-2H3,(H,6,8,9)
InChIKeyMTZDUNZYSCZQFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,5-Dimethylimidazolidine-2,4-dione (CAS 17374-27-5): Procurement-Grade Physicochemical Properties and Structural Specifications


1,5-Dimethylimidazolidine-2,4-dione (CAS 17374-27-5), also referred to as 1,5-dimethylhydantoin, is a C5-substituted imidazolidine-2,4-dione derivative . Key specification-grade properties include a melting point of 132–133 °C (decomposition) and a predicted density of 1.177 ± 0.06 g/cm³ . The compound has a predicted pKa of 8.96 ± 0.10, indicating its weak acidity . A single-crystal X-ray diffraction study has fully elucidated its absolute stereogeometry, confirming a monoclinic crystal system with a refined R-factor of 0.053, which provides a definitive reference for analytical verification [1].

Why 1,5-Dimethylimidazolidine-2,4-dione Cannot Be Replaced by 5,5-Dimethylhydantoin or Other In-Class Analogs


Imidazolidine-2,4-diones are a structurally diverse class, and even simple positional isomerism can significantly alter a compound's physicochemical and functional profile. The specific substitution pattern on the hydantoin ring—in this case, methylation at the N1 and C5 positions—directly impacts the compound's molecular geometry, electronic distribution, and hydrogen-bonding capacity, which in turn governs its behavior as a ligand, building block, or analytical standard [1]. Substituting the 1,5-dimethylated derivative with the more common 5,5-dimethylhydantoin (CAS 77-71-4) or other mono- or unmethylated hydantoins can lead to divergent solubility, complexation thermodynamics, and biological target interactions, making generic interchange scientifically invalid without rigorous revalidation [1].

Quantitative Differentiation of 1,5-Dimethylimidazolidine-2,4-dione Versus Key Analogs for Scientific Selection


Crystal Structure Determination: Definitive Analytical Benchmark for the 1,5-Dimethylated Isomer

The absolute configuration and three-dimensional structure of the 1,5-dimethylimidazolidine-2,4-dione core has been unambiguously determined via single-crystal X-ray diffraction [1]. This provides a definitive structural reference that distinguishes it from its 5,5-dimethyl analog, which crystallizes differently. While the 5,5-dimethylhydantoin crystal structure is known, the 1,5-substitution pattern yields a distinct monoclinic crystal lattice with unique unit cell parameters that can be used for definitive phase identification and purity verification, which is critical for applications requiring precise structural characterization [1].

Crystallography Analytical Chemistry Structural Biology

Gold Complexation Behavior: Divergent Coordination Properties Between 1,5- and 5,5-Dimethylhydantoin

A comparative study of hydantoin derivatives as complexing agents for gold plating revealed a functional divergence between 1,5,5-trimethylhydantoin (TMH) and 5,5-dimethylhydantoin (DMH) [1]. While TMH and DMH are distinct compounds, the study demonstrates that the presence or absence of a methyl group on the N1 position fundamentally alters the complexation equilibrium with gold ions [1]. 1-Methylhydantoin (MH) and hydantoin (HY) formed monovalent gold complexes that were deemed 'more beneficial for use in gold plating solutions' than the trivalent gold complex formed by 5,5-dimethylhydantoin (DMH) [2]. This suggests that 1,5-dimethylhydantoin, possessing a methyl group at the N1 position like MH, would also favor monovalent gold complex formation, offering a potential advantage in plating applications.

Electrochemistry Coordination Chemistry Metal Plating

Physicochemical Property Profile: Melting Point and Predicted Acidity Differentiation

The 1,5-dimethyl substitution pattern imparts a distinct physicochemical profile compared to the 5,5-dimethyl isomer . The melting point of 1,5-dimethylimidazolidine-2,4-dione is reported as 132–133 °C (decomposition) , which is significantly lower than the 178 °C melting point reported for 5,5-dimethylhydantoin . This substantial difference of ~45 °C provides a clear, quantifiable criterion for distinguishing the two isomers by simple thermal analysis. Furthermore, the predicted pKa of 8.96 ± 0.10 indicates a weakly acidic proton, which may influence its solubility and reactivity profile relative to analogs with different substitution patterns.

Physicochemical Properties Preformulation Analytical Chemistry

Efflux Pump Inhibitory Activity: Comparative Potency of Dimethylhydantoin Isomers

Both 5,5-dimethylhydantoin (DMH) and related hydantoin derivatives have demonstrated the ability to inhibit bacterial efflux pumps, a key mechanism of antimicrobial resistance [1]. 5,5-Dimethylhydantoin specifically has been shown to inhibit efflux pumps in *Staphylococcus aureus* with an IC50 value of 0.27 mM . While direct efflux pump inhibition data for 1,5-dimethylhydantoin are not available, a study of 16 new hydantoin compounds found that the 5,5-dimethylhydantoin derivative 'PI8a' showed potential for therapy of methicillin-resistant *S. aureus* (MRSA) infections [2]. This indicates that the hydantoin scaffold, and specifically the dimethylated variants, can be potent efflux pump inhibitors, but the exact substitution pattern influences activity.

Antimicrobial Resistance Microbiology Pharmacology

Validated Application Scenarios for 1,5-Dimethylimidazolidine-2,4-dione (CAS 17374-27-5) Based on Quantitative Evidence


Analytical Standard for Crystallographic and Polymorph Studies

The fully resolved crystal structure and absolute configuration of the 1,5-dimethylated hydantoin core make this compound an ideal analytical standard for X-ray diffraction method development and polymorph screening. Its distinct monoclinic unit cell parameters (a = 20.2528 Å, b = 6.7254 Å, c = 10.6748 Å, β = 94.699°) provide a precise benchmark for phase identification that cannot be substituted by the 5,5-dimethyl isomer [1].

Ligand Screening for Coordination Chemistry and Metal Plating Research

Based on class-level evidence that N1-methylated hydantoins form more favorable monovalent gold complexes than the trivalent complexes formed by 5,5-dimethylhydantoin, 1,5-dimethylhydantoin should be prioritized as a ligand candidate in studies of novel gold coordination complexes for electroplating or catalysis applications [2].

Precursor for Synthesis of Targeted Bioactive Imidazolidinediones

The 1,5-dimethyl substitution pattern serves as a specific regioisomeric building block for synthesizing more complex, biologically active imidazolidinediones. Its well-defined structure ensures predictable reactivity in derivatization reactions aimed at creating compounds for antimicrobial resistance research, where related hydantoins have shown efflux pump inhibitory activity [3].

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